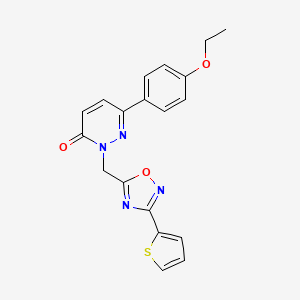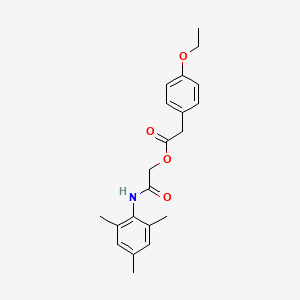
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate, also known as MOEEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOEEA is a derivative of ethyl acetoacetate and has a mesitylamino group and an ethoxyphenyl group attached to it. MOEEA has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- The compound has been used in the synthesis of various chemical structures. For instance, 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone, when treated with activated methylene compounds, leads to the formation of 2H-pyran-2-ones, indicating its role in the synthesis of complex organic compounds (Kočevar et al., 1992).
Molecular Structure and Interaction Studies
- Detailed investigations have been conducted into the molecular structure and interactions of similar compounds. For example, a study on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed insights into its crystal structure and molecular interactions, highlighting the compound's potential in advanced material sciences (Baba et al., 2019).
Application in Organic Chemistry
- These compounds have been instrumental in the field of organic chemistry, particularly in the synthesis of various novel structures. For example, their application in the synthesis of novel depsides and the exploration of their antibacterial properties indicates a broad range of potential uses in medicinal chemistry and pharmaceuticals (Lv et al., 2009).
Potential in Material Science
- The compound and its derivatives have shown potential in material science, as seen in the study of copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, demonstrating its utility in developing new materials (Wojdyla et al., 2022).
Propriétés
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-5-25-18-8-6-17(7-9-18)12-20(24)26-13-19(23)22-21-15(3)10-14(2)11-16(21)4/h6-11H,5,12-13H2,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNFMXNZLWUNQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Mesitylamino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

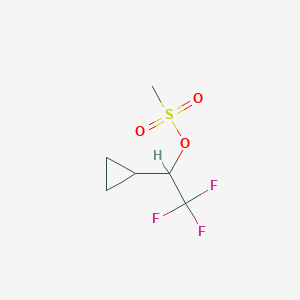
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2357223.png)
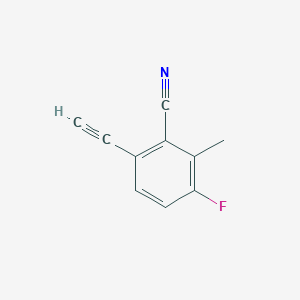
![5-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2357226.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2357228.png)
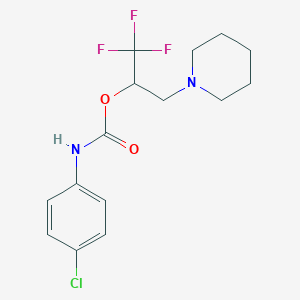
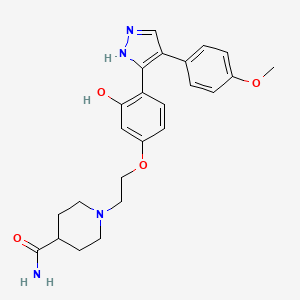
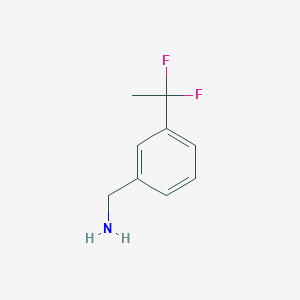

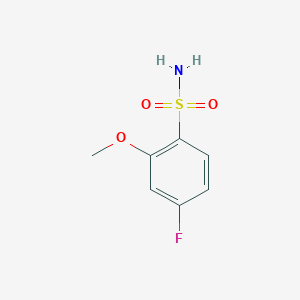
![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2357238.png)
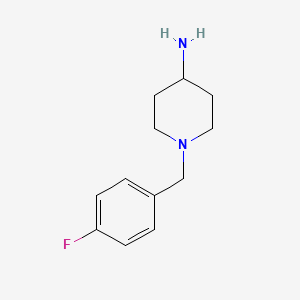
![N-biphenyl-4-yl-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2357240.png)
